REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]([CH3:11])([C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)[CH3:5].C([Al]CC(C)C)C(C)C.C1(C)C=CC=CC=1>C(Cl)Cl>[CH3:5][C:4]([C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)([CH3:11])[CH2:3][OH:2] |^1:13|
|
Name
|
|
Quantity
|
2.085 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)(C=1SC=CC1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)[Al]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C[Al]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 1.5 h the reaction mixture is cooled to 0° C.
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
quenched with 1N tartaric acid (50 mL)
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with CH2Cl2 (1×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
eluted with hexanes using a gradient of 0% to 75% EtOAc
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)(C)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.494 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |